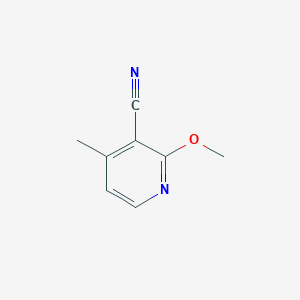
2-Methoxy-4-methylnicotinonitrile
Descripción general
Descripción
“2-Methoxy-4-methylnicotinonitrile” is an organic compound . It is considered an organic building block .
Synthesis Analysis
There are several studies that have investigated the synthesis of compounds similar to “2-Methoxy-4-methylnicotinonitrile”. For instance, a study on “2-Methoxy-4,6-diphenylnicotinonitrile” employed X-ray diffraction (XRD) and sophisticated computational methodologies to investigate its molecular structure and electronic properties .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-methylnicotinonitrile” has been studied using X-ray diffraction (XRD) and computational methodologies. The compound’s orthorhombic crystallization in the P21212 space group was validated, composed of a pyridine core flanked by two phenyl rings .Chemical Reactions Analysis
The global reactivity descriptors for “2-Methoxy-4-methylnicotinonitrile” provide insightful information about its chemical reactivity and stability, as well as its potential interactions with other compounds .Aplicaciones Científicas De Investigación
Optical Applications
“2-Methoxy-4-methylnicotinonitrile” has potential applications in the field of optics due to its structural properties. Organic materials like this compound are significant in photonic applications because of their fast response times and the ability to optimize molecular structures to maximize nonlinear responses . Nonlinear optics, which deals with the interactions of applied electromagnetic fields in materials to generate new fields altered in frequency, phase, amplitude, or other physical properties, finds this type of organic compound valuable due to the delocalized pi-electron cloud .
Material Science
In material science, “2-Methoxy-4-methylnicotinonitrile” can be used to develop new innovative research focuses on organic nonlinear optic (NLO) materials. These materials have applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The compound’s molecular structure, which includes a large number of delocalized π electrons, makes it highly suitable for these applications .
Analytical Chemistry
The compound’s derivatives are used in the synthesis of photorefractive polymers as novel chromophores in analytical studies. This application is crucial for developing new methods of detecting and quantifying chemical substances . The absorption spectrum associated with its derivatives is used to determine catechol derivatives in syntheses, highlighting its importance in analytical chemistry .
Dyeing and Printing Processes
“2-Methoxy-4-methylnicotinonitrile” and its derivatives are used in dyeing processes in the textile industry, such as dyeing cotton. It also serves as a chromogenic agent in printing processes, demonstrating its versatility in various industrial applications .
Synthesis of Azo Dyes
The compound is an intermediate in the synthesis of azo dyes. Azo dyes are widely used for coloring textiles, leathers, foods, and cosmetics. The ability to act as an intermediate in these syntheses shows the compound’s role in the production of a broad range of dyes .
Pigment Production
It is also involved in the production of Pigment Yellow 74, a high production volume chemical. This pigment has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints. The compound’s role in pigment production underscores its significance in various consumer products .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.
Mode of Action
Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.
Biochemical Pathways
Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.
Result of Action
Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .
Propiedades
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLJHRMCCVPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455683 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylnicotinonitrile | |
CAS RN |
149379-71-5 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)



![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)


